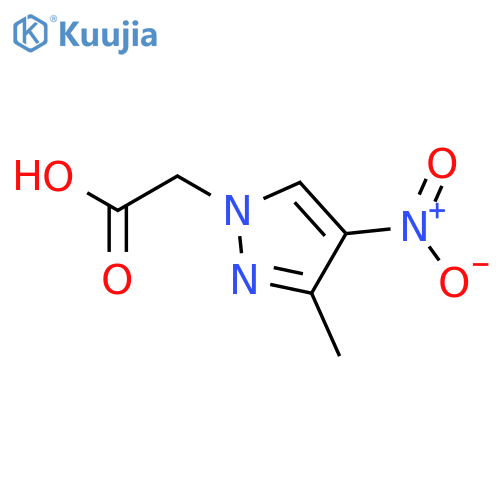Cas no 956204-54-9 ((3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid)
(3-メチル-4-ニトロ-1H-ピラゾール-1-イル)酢酸は、ピラゾール骨格にニトロ基と酢酸基が導入された有機化合物です。分子式C6H7N3O4で表され、分子量185.14 g/molを有します。この化合物の特徴として、ニトロ基の電子求引性により反応性が高く、医薬品中間体や農薬合成における有用なビルディングブロックとしての応用が期待されます。また、結晶性が良好で取り扱いやすく、有機溶媒への溶解性にも優れています。酸性条件下で安定であり、官能基変換の幅広い可能性を有することから、多様な誘導体合成への展開が可能です。

956204-54-9 structure
商品名:(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
CAS番号:956204-54-9
MF:C6H7N3O4
メガワット:185.137480974197
MDL:MFCD04967123
CID:1078335
PubChem ID:4715185
(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
- (3-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
- (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
-
- MDL: MFCD04967123
- インチ: InChI=1S/C6H7N3O4/c1-4-5(9(12)13)2-8(7-4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
- InChIKey: XIXBNMMGKJHUJH-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(C=C1[N+](=O)[O-])CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-83557-5.0g |
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid |
956204-54-9 | 95.0% | 5.0g |
$320.0 | 2025-02-20 | |
| OTAVAchemicals | 5985213-100MG |
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid |
956204-54-9 | 95% | 100MG |
$100 | 2023-06-30 | |
| TRC | B498623-100mg |
(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid |
956204-54-9 | 100mg |
$ 95.00 | 2022-06-07 | ||
| Chemenu | CM115369-1g |
(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid |
956204-54-9 | 95% | 1g |
$240 | 2021-08-06 | |
| abcr | AB266861-1 g |
(3-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid; . |
956204-54-9 | 1g |
€406.00 | 2023-04-26 | ||
| Enamine | EN300-83557-0.25g |
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid |
956204-54-9 | 95.0% | 0.25g |
$64.0 | 2025-02-20 | |
| Enamine | EN300-83557-0.5g |
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid |
956204-54-9 | 95.0% | 0.5g |
$102.0 | 2025-02-20 | |
| Enamine | EN300-83557-10g |
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid |
956204-54-9 | 95% | 10g |
$510.0 | 2023-09-02 | |
| Aaron | AR00IJY3-1g |
(3-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid |
956204-54-9 | 95% | 1g |
$204.00 | 2025-02-28 | |
| 1PlusChem | 1P00IJPR-10g |
(3-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid |
956204-54-9 | 95% | 10g |
$602.00 | 2025-03-01 |
(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid 関連文献
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
956204-54-9 ((3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid) 関連製品
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2230780-65-9(IL-17A antagonist 3)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:956204-54-9)(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

清らかである:99%
はかる:1g
価格 ($):336.0